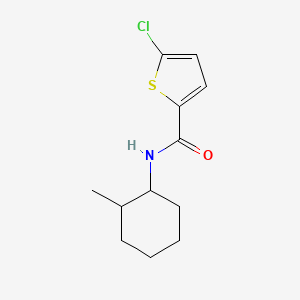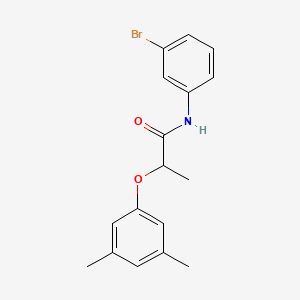
5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide, also known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying opioid receptors. CTAP is a selective antagonist of the mu opioid receptor, which plays a crucial role in pain management and addiction.
Mécanisme D'action
5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide acts as a competitive antagonist of the mu opioid receptor. It binds to the receptor and prevents the binding of endogenous opioids, such as endorphins and enkephalins. This results in a decrease in the activation of the mu opioid receptor, which leads to a decrease in pain relief and reward.
Biochemical and Physiological Effects:
5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is involved in the reward system. 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide has also been shown to decrease the release of acetylcholine, which is involved in pain management. Additionally, 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for the mu opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain management and addiction. However, one of the limitations of using 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide is its relatively low potency compared to other opioid receptor antagonists.
Orientations Futures
There are several future directions for the use of 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide in scientific research. One potential direction is the development of more potent 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide analogs that can be used in lower concentrations. Another potential direction is the use of 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide in combination with other opioid receptor antagonists to study the effects of these compounds on pain management and addiction. Additionally, 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide could be used to study the role of the mu opioid receptor in other physiological processes, such as immune function.
Applications De Recherche Scientifique
5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide has been widely used in scientific research to study the mu opioid receptor. It has been shown to be a highly selective antagonist of the mu opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain management and addiction. 5-chloro-N-(2-methylcyclohexyl)-2-thiophenecarboxamide has also been used to study the effects of opioid receptor antagonists on the reward system in the brain.
Propriétés
IUPAC Name |
5-chloro-N-(2-methylcyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-8-4-2-3-5-9(8)14-12(15)10-6-7-11(13)16-10/h6-9H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZLIUXPJECNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4278819.png)
![N-(3-{[(cyclobutylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)cyclobutanecarboxamide](/img/structure/B4278833.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4278834.png)



![1,4-bis[(5-chloro-2-thienyl)carbonyl]-2,5-dimethylpiperazine](/img/structure/B4278859.png)
![5-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4278861.png)
![3-{[(2-methylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278868.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4278884.png)
![N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1-benzothiophene-3-carboxamide](/img/structure/B4278885.png)
![2-({[1-(1-adamantyl)butyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278893.png)
![2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4278904.png)
![isopropyl 4-(4-bromophenyl)-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278912.png)